4-Ethoxybenzene-1,2-diamine

描述

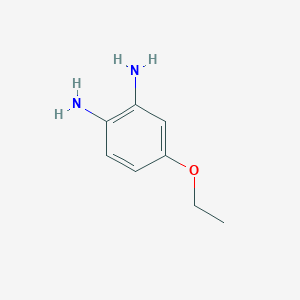

Structure

3D Structure

属性

IUPAC Name |

4-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLREYQZEOLXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061608 | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

295 °C | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000926 [mmHg] | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1197-37-1 | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5O61D538 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71.5 °C | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzene-1,2-diamine from 4-ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Ethoxybenzene-1,2-diamine, a valuable diamine intermediate in the development of pharmaceuticals and other specialty chemicals. The primary focus of this document is the reduction of the nitro group of 4-ethoxy-2-nitroaniline to an amine, a critical transformation for which several reliable methods are detailed.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of heterocyclic compounds that form the core of many biologically active molecules. Its precursor, 4-ethoxy-2-nitroaniline, is a readily available starting material. The synthesis hinges on the selective reduction of the nitro group to an amino group, yielding the desired vicinal diamine. This guide will explore three prevalent and effective methods for this transformation: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction using sodium dithionite. Each method will be presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its advantages and limitations.

Reaction Overview

The fundamental transformation is the reduction of the nitro group in 4-ethoxy-2-nitroaniline to an amine, yielding this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-ethoxy-2-nitroaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₂N₂O |

| Molecular Weight | 182.18 g/mol | 152.19 g/mol |

| Appearance | Red to rust-brown crystalline powder | Solid |

| Melting Point | 111-113 °C | 71.5 °C |

| Boiling Point | Not available | 295 °C |

| CAS Number | 616-86-4 | 1197-37-1 |

Experimental Protocols

The following sections detail the experimental procedures for the three primary methods of synthesizing this compound from 4-ethoxy-2-nitroaniline.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol:

-

In a suitable hydrogenation vessel, dissolve 4-ethoxy-2-nitroaniline (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per available equipment) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | >95% | Based on similar reductions of nitroanilines.[1] |

| Purity | High, often >98% after purification | General outcome for this method. |

| Reaction Time | 2-12 hours | Dependent on catalyst loading and hydrogen pressure. |

Method 2: Reduction with Iron in Acetic Acid

The reduction of aromatic nitro compounds using iron powder in an acidic medium is a classic, cost-effective, and reliable method.

Experimental Workflow:

Caption: Workflow for iron/acid reduction.

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2-nitroaniline (1.0 eq.).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) or glacial acetic acid as the solvent.[2]

-

Heat the mixture to a gentle reflux.

-

Slowly and portion-wise, add iron powder (typically 3-5 eq.) to the stirring solution. The addition may be exothermic.

-

After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

If acetic acid was used, carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 80-95% | Based on general procedures for nitro group reduction with Fe/acid.[2] |

| Purity | Good, may require purification to remove residual iron salts | Dependent on the efficiency of the work-up. |

| Reaction Time | 2-6 hours | Dependent on the reactivity of the substrate and reaction scale. |

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for aromatic nitro compounds, offering good functional group tolerance.

Experimental Workflow:

Caption: Workflow for sodium dithionite reduction.

Detailed Protocol:

-

Dissolve 4-ethoxy-2-nitroaniline (1.0 eq.) in a mixture of ethanol and water or another suitable solvent system like aqueous dimethylformamide (DMF).

-

In a separate flask, prepare a solution of sodium dithionite (typically 3-5 eq.) in water.

-

Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitroaniline. The reaction can be exothermic.

-

The reaction mixture may be heated to 50-80 °C to ensure completion.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify the crude this compound as needed by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 85-95% | Based on the reduction of similar nitroarenes.[3] |

| Purity | Generally good, with straightforward work-up | The byproducts are water-soluble salts. |

| Reaction Time | 1-4 hours | Often faster than other methods at moderate temperatures. |

Conclusion

The synthesis of this compound from 4-ethoxy-2-nitroaniline can be effectively achieved through several reduction methods. Catalytic hydrogenation offers a clean reaction profile and high yields, making it suitable for many laboratory and industrial applications, provided the necessary equipment is available. The use of iron in an acidic medium is a robust, economical, and scalable alternative. Sodium dithionite provides a mild and often faster reduction, with the advantage of a simple work-up procedure. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and functional group compatibility in more complex molecules. Each of the detailed protocols in this guide provides a solid foundation for the successful synthesis of this important diamine intermediate.

References

physical and chemical properties of 4-Ethoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxybenzene-1,2-diamine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Core Properties

This compound, also known as 3,4-diaminophenetole, is an aromatic amine with the chemical formula C₈H₁₂N₂O. It presents as an off-white to gray solid.[1] This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1197-37-1 | |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Off-white to gray solid | [1] |

| Melting Point | 71.5 °C | [2] |

| 79-81 °C | [1] | |

| Boiling Point | 295 °C | [2] |

| 274.67 °C (rough estimate) | [1] | |

| Solubility | Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | [2] |

| pKa | 4.82 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.4940 (estimate) | [1] |

| Density | 1.131 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |

Chemical Properties

| Property | Value | Source |

| InChI | 1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| InChI Key | KLLREYQZEOLXHA-UHFFFAOYSA-N | |

| SMILES | CCOc1ccc(N)c(N)c1 | |

| Storage | 2-8°C, protect from light | [1] |

Experimental Protocols

General Synthesis of this compound (Generalized Protocol)

A common route to synthesize o-phenylenediamines is the reduction of the corresponding o-nitroaniline. For this compound, the starting material would be 4-Ethoxy-2-nitroaniline.

Reaction:

4-Ethoxy-2-nitroaniline → this compound

Reagents and Equipment:

-

4-Ethoxy-2-nitroaniline

-

Reducing agent (e.g., Sodium borohydride with a catalyst like copper ferrite nanoparticles, or zinc dust in ethanol/alkali)

-

Solvent (e.g., Water, Ethanol)

-

Round-bottomed flask

-

Stirrer

-

Reflux condenser (if heating is required)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 4-Ethoxy-2-nitroaniline in a suitable solvent within the round-bottomed flask.

-

Add the reducing agent portion-wise, controlling the reaction temperature as needed. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or under reflux for a time sufficient to ensure complete conversion (monitoring by TLC is recommended).

-

Upon completion, filter the reaction mixture to remove any solids (e.g., catalyst, excess zinc).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

Synthesis of Quinoxalines from this compound

This compound is a useful precursor for the synthesis of quinoxaline derivatives, which are of interest in medicinal chemistry.

Reaction:

This compound + 1,2-Dicarbonyl compound → Substituted Quinoxaline

Reagents and Equipment:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., benzil)

-

Catalyst (e.g., pyridine, ammonium heptamolybdate tetrahydrate)

-

Solvent (e.g., THF, Ethanol/Water)

-

Round-bottomed flask

-

Magnetic stirrer

-

Apparatus for work-up (separatory funnel, filtration equipment)

Procedure:

-

To a stirred mixture of the 1,2-dicarbonyl compound and the catalyst in the chosen solvent, slowly add the this compound at room temperature.[3]

-

Continue stirring for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.[3]

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude quinoxaline derivative.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Quinoxaline Synthesis Workflow

Caption: Workflow for the synthesis of quinoxalines using this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological signaling pathways in which this compound is directly involved. Its primary documented application is as a chemical intermediate in the synthesis of other compounds, such as quinoxalines, which may then be investigated for their biological activities. Further research is required to elucidate any direct biological roles of this compound.

References

An In-depth Technical Guide to 4-Ethoxybenzene-1,2-diamine (CAS Number: 1197-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzene-1,2-diamine, with the CAS number 1197-37-1, is an aromatic diamine that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring an ethoxy group and two adjacent amino groups on a benzene ring, makes it a key intermediate in the preparation of various heterocyclic compounds, particularly quinoxaline derivatives.[3][4][5] These derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 71.5°C and a boiling point of 295°C.[8] It is soluble in water, ethanol, ethyl ether, and chloroform.[8] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1197-37-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [8] |

| Molecular Weight | 152.19 g/mol | [8] |

| Melting Point | 71.5 °C | [8] |

| Boiling Point | 295 °C | [8] |

| Appearance | Solid | [9] |

| Solubility | Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | [8] |

| InChI Key | KLLREYQZEOLXHA-UHFFFAOYSA-N | [9] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)N)N | [8] |

Synthesis

A common synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-ethoxy-2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2-nitroaniline (Precursor)

While 4-ethoxy-2-nitroaniline is commercially available, it can be synthesized if needed. One common method is the nitration of 4-ethoxyaniline. However, for the purpose of this guide, we will start with the commercially available 4-ethoxy-2-nitroaniline.

Step 2: Reduction of 4-Ethoxy-2-nitroaniline to this compound

Several methods can be employed for the reduction of the nitro group. Below are two representative protocols.

Protocol 2a: Reduction using Tin(II) Chloride

This method is a classic and effective way to reduce aromatic nitro compounds in a laboratory setting.

-

Materials:

-

4-Ethoxy-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxy-2-nitroaniline (1.0 equiv.) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equiv.).

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Protocol 2b: Catalytic Hydrogenation

This method is often preferred for its cleaner work-up and is suitable for larger-scale synthesis.

-

Materials:

-

4-Ethoxy-2-nitroaniline

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂) source (balloon or cylinder)

-

Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Celite® for filtration

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-ethoxy-2-nitroaniline in ethanol or methanol.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (or maintain a hydrogen atmosphere with a balloon).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified if necessary.[10]

-

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound. While a comprehensive set of publicly available spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.0-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, doublets of doublets) are expected. - Ethoxy Group: A quartet for the -OCH₂- protons (around δ 4.0 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm). - Amino Groups: Broad singlets for the -NH₂ protons, with chemical shifts that can vary depending on the solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm). The carbon attached to the ethoxy group will be shifted downfield, while the carbons attached to the amino groups will be shifted upfield. - Ethoxy Group: Two signals for the ethoxy carbons, one for the -OCH₂- (around δ 60-70 ppm) and one for the -CH₃ (around δ 15 ppm). |

| IR Spectroscopy | - N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups. - C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group below 3000 cm⁻¹. - C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. - C-O Stretching: A strong absorption band for the aryl-alkyl ether C-O bond around 1200-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound. - Fragmentation: Common fragmentation patterns for aromatic amines and ethers. Loss of the ethyl group (m/z = 123) and subsequent fragmentation of the aromatic ring are expected. |

Applications in Drug Development: Synthesis of Quinoxaline Derivatives

The primary application of this compound in drug development is as a precursor for the synthesis of quinoxaline derivatives.[3][5] Quinoxalines are a class of heterocyclic compounds that exhibit a wide range of biological activities.[1][6][7] The synthesis typically involves the condensation of an o-phenylenediamine, such as this compound, with a 1,2-dicarbonyl compound.[4][11]

General Reaction for Quinoxaline Synthesis

Caption: General synthesis of 6-ethoxyquinoxaline derivatives.

Experimental Protocol: Synthesis of a 6-Ethoxyquinoxaline Derivative

This protocol describes a general procedure for the condensation reaction.

-

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

-

Ethanol or a mixture of ethanol and water

-

Catalyst (optional, e.g., a catalytic amount of acid like acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

-

Add the 1,2-dicarbonyl compound (1.0 equiv.) to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][11]

-

Biological Significance of Quinoxaline Derivatives in Drug Development

Quinoxaline derivatives synthesized from this compound are being investigated for various therapeutic applications due to their ability to interact with key biological targets.

| Biological Activity | Therapeutic Target/Mechanism | Reference(s) |

| Anticancer | Inhibition of receptor tyrosine kinases such as c-Met. | [12] |

| Anti-inflammatory | Inhibition of enzymes like lipoxygenase (LOX). | [2][7] |

| Antimicrobial | Disruption of microbial growth and proliferation. | [6] |

Inhibition of c-Met Signaling Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2][6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[7][12] Quinoxaline derivatives have been identified as potent inhibitors of c-Met kinase.[12]

Caption: Inhibition of the c-Met signaling pathway by quinoxaline derivatives.

Inhibition of the Lipoxygenase (LOX) Pathway in Inflammation

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent inflammatory mediators.[9][13] Inhibition of the LOX pathway is a key strategy for the development of anti-inflammatory drugs.[2][7] Certain quinoxaline derivatives have shown promising inhibitory activity against lipoxygenase.[2]

Caption: Inhibition of the lipoxygenase pathway by quinoxaline derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[14] It is harmful if swallowed, in contact with skin, or if inhaled.[9] It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[15] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[14] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of biologically active compounds. Its role as a precursor to a wide range of quinoxaline derivatives makes it a compound of great interest to researchers in medicinal chemistry and drug development. The potent and diverse biological activities of these derivatives, including their anticancer and anti-inflammatory properties, highlight the potential of this compound as a key building block in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of novel compounds derived from this diamine is warranted and holds promise for the development of future pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. c-MET [stage.abbviescience.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 9. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sid.ir [sid.ir]

- 12. An overview of the c-MET signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

Structure Elucidation of 4-Ethoxybenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-Ethoxybenzene-1,2-diamine. This document outlines the key analytical techniques, expected data, and experimental protocols crucial for the unambiguous identification and characterization of this aromatic diamine.

Compound Identification

This compound is an aromatic organic compound containing an ethoxy group and two adjacent amine functionalities on a benzene ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1197-37-1 | [2] |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 71.5 °C | |

| Boiling Point | 295 °C | |

| SMILES | CCOc1ccc(N)c(N)c1 | [2] |

| InChI Key | KLLREYQZEOLXHA-UHFFFAOYSA-N |

Synthesis Pathway

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. A plausible pathway starts from 2-nitro-4-ethoxyaniline.

Caption: Synthesis of this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.6 - 6.8 | m | 3H | Ar-H |

| ~ 3.9 - 4.1 | q | 2H | -O-CH₂ -CH₃ |

| ~ 3.4 (broad s) | s | 4H | -NH₂ |

| ~ 1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C -O |

| ~ 135 - 140 | C -NH₂ |

| ~ 115 - 125 | Ar-C H |

| ~ 63 - 67 | -O-C H₂-CH₃ |

| ~ 14 - 16 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1520 - 1475 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | Moderate | [M - CH₃]⁺ |

| 124 | High | [M - C₂H₄]⁺ |

| 108 | Moderate | [M - C₂H₅O + H]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]

-

The mixture should be a fine, homogeneous powder.[4]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.[3]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.[6]

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized before ionization.[7]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of this compound involves a logical workflow, integrating data from all analytical techniques.

References

- 1. 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. shimadzu.com [shimadzu.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

4-Ethoxybenzene-1,2-diamine molecular weight and formula

An In-depth Technical Guide to 4-Ethoxybenzene-1,2-diamine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, a substituted aromatic amine, possesses the fundamental properties outlined below. These data are critical for a range of applications from chemical synthesis to pharmacological research.

| Property | Value | Citations |

| Molecular Formula | C8H12N2O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 1197-37-1 | [1] |

| Canonical SMILES | CCOc1ccc(N)c(N)c1 | [3] |

| InChI Key | KLLREYQZEOLXHA-UHFFFAOYSA-N | [3] |

| Appearance | Solid | [3] |

| Melting Point | 79-81 °C | [4] |

| Boiling Point | 295 °C | [2] |

Molecular Structure and Connectivity

The molecular structure of this compound is composed of a central benzene ring functionalized with an ethoxy group and two adjacent amine groups. This arrangement of functional groups is key to its chemical reactivity and potential applications.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions involving this compound are highly dependent on the target application. For general guidance on handling and safety, researchers should consult the relevant Safety Data Sheets (SDS). Standard laboratory procedures for handling solid aromatic amines should be followed, including the use of personal protective equipment and adequate ventilation.

Applications in Research and Development

While this guide focuses on the core properties, it is important to note that diamine compounds are valuable precursors in the synthesis of pharmaceuticals, polymers, and dyes. The specific arrangement of the ethoxy and diamine groups on the benzene ring in this compound makes it a candidate for creating complex heterocyclic structures and other targeted molecules.

References

Technical Guide: 4-Ethoxy-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-ethoxy-1,2-phenylenediamine, a key aromatic amine intermediate. It covers nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and relevant analytical methodologies.

Nomenclature and Chemical Identifiers

4-Ethoxy-1,2-phenylenediamine is known by various names in chemical literature and databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 4-ethoxybenzene-1,2-diamine[1] |

| CAS Number | 1197-37-1[1] |

| Molecular Formula | C₈H₁₂N₂O[1] |

| Synonyms | 1,2-Benzenediamine, 4-ethoxy-[1]; 1,2-Diamino-4-ethoxybenzene[1]; 3,4-Diaminophenetole[1]; 4-Ethoxy-1,2-benzenediamine[1]; 4-Ethoxy-o-phenylenediamine[1]; o-Phenylenediamine, 4-ethoxy-[1] |

| EC Number | 214-825-0[1] |

| DSSTox Substance ID | DTXSID6061608[1] |

| PubChem CID | 14532 |

Physicochemical and Experimental Properties

The physical and chemical properties of 4-ethoxy-1,2-phenylenediamine are summarized below. These data are essential for designing experimental conditions, purification procedures, and for safety assessments.

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | [1] |

| Melting Point | 71.5 °C | [1] |

| Boiling Point | 295 °C | [1] |

| Vapor Pressure | 0.000926 mmHg | [1] |

| Solubility | Very soluble in water; soluble in ethanol, ethyl ether, and chloroform.[1] | Lide, D.R. (ed.), 1998-1999 |

Synthesis and Derivatization Protocols

4-Ethoxy-1,2-phenylenediamine is a valuable intermediate, primarily used in the synthesis of more complex heterocyclic structures, such as benzimidazoles, which are scaffolds of interest in medicinal chemistry.[2]

General Synthesis via Nitroaniline Reduction

A common and effective method for preparing phenylenediamines is the chemical reduction of the corresponding ortho-nitroaniline. The following protocol is a standard procedure adapted from the synthesis of related phenylenediamines, involving the reduction of 4-ethoxy-2-nitroaniline.[3]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 4-ethoxy-1,2-phenylenediamine.

Experimental Protocol:

-

Materials:

-

4-ethoxy-2-nitroaniline

-

95% Ethanol

-

Zinc dust (≥80% purity)

-

20% Sodium hydroxide solution

-

Sodium hydrosulfite

-

Decolorizing charcoal

-

Ice-water bath

-

Three-necked round-bottomed flask, mechanical stirrer, reflux condenser

-

-

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, combine the starting 4-ethoxy-2-nitroaniline (0.5 mole), 40 mL of 20% sodium hydroxide solution, and 200 mL of 95% ethanol.[3]

-

Stir the mixture vigorously and heat it on a steam bath to a gentle boil.[3]

-

Turn off the steam and add 130 g of zinc dust in 10 g portions. Add the portions frequently enough to maintain boiling from the exothermic reaction. Exercise caution as the reaction can become vigorous.[3]

-

After all the zinc dust has been added, continue to stir and reflux the mixture for an additional hour. The solution's color should change from deep red to nearly colorless, indicating the completion of the reduction.[3]

-

Filter the hot mixture by suction to remove the zinc residue. Return the collected zinc to the flask and extract it with two 150 mL portions of hot ethanol to recover any remaining product.[3]

-

Combine the filtrates, add 2-3 g of sodium hydrosulfite (to prevent air oxidation), and concentrate the solution to a volume of 125-150 mL under reduced pressure.[3]

-

Cool the concentrated solution thoroughly in an ice-salt bath to crystallize the product.[3]

-

Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry in a vacuum desiccator to yield the crude product.[3]

-

For higher purity, the crude material can be recrystallized from hot water containing a small amount of sodium hydrosulfite and treated with decolorizing charcoal.[3]

-

Application Protocol: Synthesis of 6-Ethoxy-1H-benzo[d]imidazole

This protocol details the use of a related precursor, 4-ethoxy-2-fluoro-1-nitrobenzene, to synthesize a benzimidazole derivative, showcasing a key application of the phenetole scaffold in heterocyclic chemistry. The process involves a nucleophilic aromatic substitution followed by a reductive cyclization.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-ethoxy-1H-benzo[d]imidazole.[2]

-

Materials:

-

4-Ethoxy-2-fluoro-1-nitrobenzene

-

Benzene-1,2-diamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH), Water (H₂O), Ethyl acetate (EtOAc), Brine

-

Celite, Silica gel

-

-

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol) in DMF (10 mL), add benzene-1,2-diamine (1.1 mmol) and potassium carbonate (2.0 mmol).[2]

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).[2]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-aminophenyl)-4-ethoxy-2-nitroaniline.[2]

-

Step 2: Reductive Cyclization. To a solution of the crude intermediate from the previous step in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).[2]

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.[2]

-

After completion, filter the hot reaction mixture through a pad of celite, washing the pad with hot ethanol.[2]

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final product, 6-ethoxy-1H-benzo[d]imidazole.[2]

-

Applications in Research and Development

4-Ethoxy-1,2-phenylenediamine and its derivatives are primarily used as intermediates and building blocks in organic synthesis.

-

Dye Industry: Phenylenediamines are well-established precursors in the formulation of oxidative hair dyes.[1] They can be coupled with various phenolic compounds in the presence of an oxidizing agent to form a range of colored molecules.[1]

-

Heterocyclic Chemistry: As demonstrated, these compounds are crucial for synthesizing benzimidazoles, a class of heterocycles with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery programs.[2]

-

Materials Science: The structural properties of phenylenediamines make them suitable for the synthesis of polymers and other advanced materials.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenylenediamine derivatives, ensuring purity and quantifying reaction yields.

General HPLC Protocol for Phenylenediamine Analysis:

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax C-18) is typically effective.[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol, water, and acetonitrile is common. A representative isocratic system could be methanol-water-acetonitrile (46:52:2 v/v/v).[4]

-

Flow Rate: A standard flow rate of 0.8-1.0 mL/min is generally used.[4]

-

Detection: UV detection is carried out at a wavelength where the analyte has significant absorbance, often around 255 nm for related quinoxaline derivatives formed during derivatization.[4]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using certified standards of known concentrations.[5]

This method allows for the effective separation and quantification of the target compound from starting materials, byproducts, and other impurities.[5]

References

4-Ethoxybenzene-1,2-diamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Ethoxybenzene-1,2-diamine, a key chemical intermediate with applications in pharmaceutical research and development. This document outlines its commercial availability, physicochemical properties, and established experimental protocols, offering a valuable resource for scientists and professionals in the field.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of some of the key suppliers.

| Supplier | Purity | Catalog Number/ID | Notes |

| Sigma-Aldrich | - | CDS007491 | Sold under the AldrichCPR brand for early discovery research. |

| 001Chemical | - | DY433374 | Available for research purposes.[1] |

| Aladdin Scientific | 97% | ALNH9A9EC822 | - |

| Molbase | 97% - 99% | - | Lists multiple suppliers from China.[2] |

| Apollo Scientific | - | - | - |

| Advanced ChemBlocks | 97.00% | X196619 | - |

| ChemicalBook | 99% | - | Lists multiple suppliers, including Shaanxi Dideu Medichem Co. Ltd.[3] |

| LookChem | 95% - 98% | - | Provides a list of suppliers with pricing information.[4] |

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Ethoxy-1,2-phenylenediamine, 3,4-Diaminophenetole | [2][4] |

| CAS Number | 1197-37-1 | [5][6] |

| EC Number | 214-825-0 | |

| Molecular Formula | C₈H₁₂N₂O | [1][5] |

| Molecular Weight | 152.19 g/mol | [1] |

| Melting Point | 71.5 °C | |

| Boiling Point | 295 °C | [7] |

| Appearance | Solid | |

| Solubility | Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | [7] |

| Storage | Store at 2-8°C in a dark place. | [1] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects).

-

Precautionary Statements: P273, P280, P301+P312, P302+P352+P312, P304+P340+P312, P308+P313.

Experimental Protocols

Synthesis of this compound

A common synthetic route to aromatic diamines involves the reduction of a corresponding nitroaniline. The following is a general procedure that can be adapted for the synthesis of this compound from 4-Ethoxy-2-nitroaniline.

General Procedure: Reduction of an Aromatic Nitro Group [8]

-

Dissolve the starting material, 4-Ethoxy-2-nitroaniline (1.0 equivalent), in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6 equivalents) to the solution.

-

Heat the reaction mixture under reflux for 1 hour.

-

Cool the mixture to room temperature.

-

Slowly add aqueous sodium hydroxide (6 M) until a homogeneous solution is obtained (pH ≈ 14).

-

Add dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Application in Quinoxaline Synthesis

A significant application of 1,2-diamines is in the synthesis of quinoxaline derivatives, which are important scaffolds in medicinal chemistry.[9] This is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

General Procedure: Synthesis of 2,3-Dimethylquinoxaline Derivatives [9]

-

In a round-bottomed flask, add this compound (1 mmol) and 1,2-diacetylbenzene (1 mmol).

-

Add a suitable solvent, such as a mixture of ethanol and water (3:1 v/v, 20 mL).

-

Add a catalytic amount of an acid catalyst, for example, ammonium heptamolybdate tetrahydrate (0.02 mmol).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, collect the crystalline product by filtration.

-

Recrystallize the solid from ethanol to obtain the pure quinoxaline derivative.

References

- 1. 001chemical.com [001chemical.com]

- 2. This compound-Molbase [molbase.com]

- 3. This compound | 1197-37-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound 97.00% | CAS: 1197-37-1 | AChemBlock [achemblock.com]

- 6. 1197-37-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Ethoxybenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzene-1,2-diamine is an aromatic amine of interest in various chemical and pharmaceutical research areas. Its structural features, including the electron-donating ethoxy and amino groups on the benzene ring, make it a versatile building block for the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity. Accurate characterization of this compound is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1197-37-1

-

Molecular Formula: C₈H₁₂N₂O

-

Molecular Weight: 152.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the substituents.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.4 | Triplet | 3H |

| OCH₂ (ethoxy) | ~4.0 | Quartet | 2H |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 4H |

| Aromatic H | 6.2 - 6.8 | Multiplet | 3H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~15 |

| OCH₂ (ethoxy) | ~64 |

| Aromatic C-H | 105 - 115 |

| Aromatic C-NH₂ | 125 - 135 |

| Aromatic C-O | ~145 |

| Aromatic C (quaternary) | 135 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-O Stretch (ether) | 1200 - 1260 (asymmetric), 1000-1050 (symmetric) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. While experimental mass spectra for this compound are not widely published, predicted data from computational tools are available.[1]

| Ion | Predicted m/z |

| [M]⁺ | 152.09 |

| [M+H]⁺ | 153.10 |

| [M+Na]⁺ | 175.08 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR). Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample could be prepared. The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

For mass spectral analysis, the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions of small organic molecules. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Ethoxybenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 6-ethoxy-substituted benzimidazole core is of particular interest as the ethoxy group can enhance lipophilicity and modulate the pharmacokinetic profile of potential drug candidates. This document provides detailed protocols for the synthesis of 2-aryl-6-ethoxybenzimidazoles via the condensation of 4-Ethoxybenzene-1,2-diamine with various aromatic aldehydes.

The synthetic route is based on the well-established acid-catalyzed condensation reaction between an o-phenylenediamine and an aldehyde, which proceeds through a Schiff base intermediate followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole ring system. Various catalysts can be employed to facilitate this transformation, with acetic acid being a simple and effective option.

Synthesis of 2-Aryl-6-ethoxybenzimidazoles

The general reaction for the synthesis of 2-aryl-6-ethoxybenzimidazoles is depicted below:

Scheme 1: General synthesis of 2-aryl-6-ethoxybenzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 6-Ethoxy-2-phenyl-1H-benzo[d]imidazole

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.52 g, 10 mmol) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

-

Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 118 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. Dry the crude product in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to afford 6-Ethoxy-2-phenyl-1H-benzo[d]imidazole as a crystalline solid.

Protocol 2: Synthesis of 2-(4-Chlorophenyl)-6-ethoxy-1H-benzo[d]imidazole

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.52 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

Reaction Conditions: Stir the mixture at reflux for 6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 3:7).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain pure 2-(4-Chlorophenyl)-6-ethoxy-1H-benzo[d]imidazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of 2-aryl-6-ethoxybenzimidazoles.

| Aldehyde | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |

| Benzaldehyde | 6-Ethoxy-2-phenyl-1H-benzo[d]imidazole | 4 | 88 | 215-217 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-ethoxy-1H-benzo[d]imidazole | 6 | 92 | 248-250 |

| 4-Methoxybenzaldehyde | 6-Ethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5 | 85 | 228-230 |

| 4-Nitrobenzaldehyde | 6-Ethoxy-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 6 | 95 | 298-300 |

Characterization Data for 6-Ethoxy-2-phenyl-1H-benzo[d]imidazole

-

1H NMR (400 MHz, DMSO-d6) δ (ppm): 12.75 (s, 1H, NH), 8.15 (d, J = 7.6 Hz, 2H, Ar-H), 7.58-7.45 (m, 3H, Ar-H), 7.40 (d, J = 8.8 Hz, 1H, Ar-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH2), 1.35 (t, J = 7.0 Hz, 3H, CH3).

-

13C NMR (100 MHz, DMSO-d6) δ (ppm): 155.0, 152.1, 143.5, 135.2, 130.5, 129.8, 128.9, 126.5, 119.8, 115.5, 111.2, 98.5, 63.5, 14.8.

-

Mass Spec (ESI-MS): m/z 239.1184 [M+H]+.

-

IR (KBr, cm-1): 3420 (N-H), 3050 (Ar C-H), 2980 (C-H), 1625 (C=N), 1240 (C-O).

Applications in Drug Development

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms of action, including the inhibition of tubulin polymerization, topoisomerase inhibition, and interference with various signaling pathways crucial for cancer cell proliferation and survival.[1][2] The synthesized 6-ethoxybenzimidazoles can be screened for their biological activities and serve as lead compounds for the development of novel therapeutics.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2-aryl-6-ethoxybenzimidazoles.

Potential Anticancer Signaling Pathway Inhibition

Caption: Inhibition of RTK signaling pathways by benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Ethoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethoxybenzene-1,2-diamine as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. Detailed protocols, quantitative data from representative reactions, and workflow diagrams are presented to facilitate research and development in medicinal chemistry and materials science.

Application Note 1: Synthesis of 6-Ethoxybenzimidazole Derivatives

Introduction: Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for their synthesis.[3][4] this compound serves as an excellent starting material for producing 6-ethoxy-substituted benzimidazoles, which are valuable for structure-activity relationship (SAR) studies.

General Reaction Scheme: The synthesis typically proceeds via the condensation of this compound with a suitable aldehyde, often in the presence of a catalyst, followed by oxidative cyclization.

Scheme 1: General synthesis of 6-ethoxy-2-substituted-1H-benzimidazoles.

Data Presentation: Synthesis of Substituted Benzimidazoles

The following table summarizes representative conditions for the synthesis of benzimidazoles from substituted o-phenylenediamines and various aldehydes, illustrating the versatility of the reaction. While specific data for the 4-ethoxy derivative is limited in readily available literature, these examples provide a strong basis for protocol development.

| Entry | o-Phenylenediamine Derivative | Aldehyde | Catalyst/Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Methyl-1,2-phenylenediamine | 4-Chlorobenzaldehyde | p-TSA | DMF | 3 | 92 | [5] |

| 2 | o-Phenylenediamine | Benzaldehyde | NH₄Cl | Ethanol | 2 | Moderate-Good | [3] |

| 3 | o-Phenylenediamine | Anisaldehyde | NH₄Cl | Ethanol | 2 | 85 | [3] |

| 4 | 4-Chloro-o-phenylenediamine | 4-Nitrobenzaldehyde | p-TSA | DMF | 2 | 90 | [5] |

| 5 | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite | THF | 0.5 | 80 | [4] |

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-ethoxy-1H-benzimidazole

This protocol is a representative procedure adapted from established methods for benzimidazole synthesis.[4][5]

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.52 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of dimethylformamide (DMF) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol).

-

Reaction: Stir the mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1 v/v) eluent. The reaction is typically complete within 2-3 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

Purification: If necessary, recrystallize the crude product from an appropriate solvent such as ethanol to obtain the pure 2-(4-chlorophenyl)-6-ethoxy-1H-benzimidazole.

Workflow Visualization

Application Note 2: Synthesis of 6-Ethoxyquinoxaline Derivatives

Introduction: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities.[6][7] Several quinoxaline-based drugs are used clinically or are in development, particularly as kinase inhibitors for cancer therapy.[8][9] The standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11]

General Reaction Scheme: The reaction between this compound and a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent yields the corresponding 6-ethoxyquinoxaline.

Scheme 2: General synthesis of 6-ethoxy-2,3-disubstituted-quinoxalines.

Data Presentation: Synthesis of Substituted Quinoxalines

This table provides examples of quinoxaline synthesis, demonstrating typical reaction conditions and yields. These protocols can be directly adapted for use with this compound.

| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | None | Ethanol | Reflux | 2 h | 95 | [11] |

| 2 | o-Phenylenediamine | Benzil | Camphor-sulfonic acid | Ethanol | RT | 20 min | 98 | [12] |

| 3 | 4-Methyl-1,2-phenylenediamine | Benzil | Phenol | EtOH/H₂O | RT | 15 min | 96 | [12] |

| 4 | 4-Chloro-1,2-phenylenediamine | Acenaphthoquinone | None | Ethanol | Reflux | 3 h | 92 | [11] |

| 5 | o-Phenylenediamine | Benzil | Cerium (IV) ammonium nitrate | Water | RT | 25 min | 94 | [12] |

Experimental Protocol: Synthesis of 6-Ethoxy-2,3-diphenylquinoxaline

This protocol is based on the classical and highly efficient condensation reaction for quinoxaline synthesis.[11][12]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of ethanol.

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of camphor-sulfonic acid (CSA) (0.23 g, 1 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product begins to precipitate within 20-30 minutes. Monitor completion by TLC.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The product is often pure enough after filtration. If needed, recrystallize from ethanol to obtain high-purity 6-ethoxy-2,3-diphenylquinoxaline.

Workflow Visualization

Application Note 3: Synthesis of 2-Ethoxyphenazine Derivatives

Introduction: Phenazines are nitrogen-containing heterocycles known for their redox properties and have applications as dyes, electronic materials, and biological agents with antimicrobial and antitumor activities. A common synthetic route is the condensation of an o-phenylenediamine with a 1,2-dione, such as a substituted 1,2-benzoquinone.

General Reaction Scheme: The condensation of this compound with a 1,2-dione in an acidic medium leads to the formation of the corresponding 2-ethoxyphenazine.

Scheme 3: General synthesis of substituted 2-ethoxyphenazines.

Experimental Protocol: Synthesis of 2-Ethoxy-7,8-dimethylphenazine

This protocol is a representative procedure for phenazine synthesis.

-

Reaction Setup: Dissolve this compound (1.52 g, 10 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.

-

Reactant Addition: In a separate beaker, dissolve 4,5-dimethyl-1,2-benzoquinone (1.50 g, 10 mmol) in 25 mL of ethanol. Add this solution dropwise to the diamine solution with stirring.

-

Acidification: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath to induce crystallization of the product.

-